molecular formula C13H19NO2 B2629893 (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine CAS No. 172926-95-3

(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine

Cat. No. B2629893
M. Wt: 221.3
InChI Key: PVZYPDMLAMMCDC-NSHDSACASA-N
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Description

(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine, also known as DMMDA-2, is a synthetic compound that belongs to the class of phenethylamines. It is a psychoactive substance that has been studied for its potential use in the treatment of various mental health disorders. The purpose of

Scientific Research Applications

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives, including (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine, have garnered attention in drug discovery due to their diverse biological activities. This interest is primarily because pyrrolidine can efficiently explore the pharmacophore space owing to its sp^3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through non-planarity, a phenomenon known as “pseudorotation.” These properties make pyrrolidine derivatives promising candidates in the design of novel biologically active compounds. The review by Petri et al. (2021) discusses the versatility of the pyrrolidine scaffold in medicinal chemistry, highlighting the synthetic strategies used to construct or functionalize pyrrolidine rings, including those like (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine. The significance of stereoisomerism and the spatial orientation of substituents on the biological profile of drug candidates is also emphasized, showcasing the critical role of pyrrolidine derivatives in developing new therapeutic agents with diverse biological profiles (Petri et al., 2021).

Photosensitive Protecting Groups

The utility of photosensitive protecting groups, including structures similar to (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine, is evident in the synthesis of complex organic molecules. Such groups offer reversible protection of functional groups, critical in multistep synthetic pathways. Amit et al. (1974) reviewed the development and application of photosensitive protecting groups up to September 1973, underscoring their potential in synthetic chemistry. The review suggests that compounds with photosensitive groups hold promise for future advancements in the field, providing essential methodologies for the efficient synthesis of complex molecules (Amit et al., 1974).

Photocatalytic Degradation of Pollutants

Pichat (1997) discusses the photocatalytic degradation of aromatic and alicyclic pollutants in water, noting the role of compounds like (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine in understanding the photocatalytic pathways and mechanisms. The review highlights the complex nature of photocatalytic degradations and the variety of reactions involved, including oxidation, bond cleavage, and coupling reactions. This research sheds light on the potential environmental applications of pyrrolidine derivatives in the treatment of water pollutants (Pichat, 1997).

Analytical Methods in Determining Antioxidant Activity

The review by Munteanu and Apetrei (2021) explores the various analytical methods used to determine antioxidant activity, including those applicable to pyrrolidine derivatives. The paper presents a critical evaluation of the detection mechanisms, applicability, advantages, and disadvantages of different tests. This comprehensive review supports the development of novel antioxidants and the determination of antioxidant capacity in complex samples, potentially involving pyrrolidine derivatives like (S)-2-(3,4-Dimethoxybenzyl)pyrrolidine (Munteanu & Apetrei, 2021).

properties

IUPAC Name

(2S)-2-[(3,4-dimethoxyphenyl)methyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-15-12-6-5-10(9-13(12)16-2)8-11-4-3-7-14-11/h5-6,9,11,14H,3-4,7-8H2,1-2H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZYPDMLAMMCDC-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)C[C@@H]2CCCN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3,4-Dimethoxybenzyl)pyrrolidine

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